Activated EG3 Tail

PROTAC Targeted Protein Degradation Linker SAR

Heterobifunctional PEG linkers are critical for bioconjugation, but polydisperse alternatives cause batch-to-batch variability in DAR and PK reproducibility. Activated EG3 Tail is a monodisperse PEG₃ (n=3) linker with NHS ester and trityl-protected amine, delivering exact 1:1 stoichiometry. · Validated for dystrophin exon 51-skipping oligomer conjugates in DMD research · Optimal PEG₃ spacer (~14.6 Å) balances ternary complex formation and avoids entropic penalties · Monodisperse design ensures homogeneous DAR and lot-to-lot consistency for ADC/PROTAC campaigns

Molecular Formula C43H47N3O10
Molecular Weight 765.8 g/mol
Cat. No. B15142068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActivated EG3 Tail
Molecular FormulaC43H47N3O10
Molecular Weight765.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+
InChIKeyPGOZXYWYCWQPMP-RGYBLISZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Activated EG3 Tail: Heterobifunctional PEG₃ Linker for Oligonucleotide Conjugation


Activated EG3 Tail (CAS 1380600-06-5, MW 765.85, C₄₃H₄₇N₃O₁₀) is a specialized heterobifunctional polyethylene glycol (PEG) linker containing precisely three ethylene glycol units (PEG₃) flanked by an N-hydroxysuccinimide (NHS) ester and a protected amine/maleimide reactive handle . The compound is engineered for the covalent conjugation of therapeutic oligonucleotides to targeting moieties or delivery vehicles, with a primary documented application in the synthesis of exon 51-skipping oligomer conjugates targeting the human dystrophin gene for Duchenne muscular dystrophy (DMD) research . Unlike generic PEG linkers, the specific PEG₃ length (approximately 13-14 Å extended conformation) and discrete monodisperse nature of this linker provide a defined spatial separation that is not achievable with polydisperse PEG alternatives or longer/shorter homologs [1].

Heterobifunctional NHS ester / protected amine architecture enables sequential, site-specific oligonucleotide conjugation.
Monodisperse PEG₃ spacer (~14.6 Å) provides defined spatial separation and reproducible stoichiometry.
Reported protocol fit for exon 51-skipping oligomer conjugate synthesis in DMD research models.

Why Generic PEG Linkers Cannot Substitute Activated EG3 Tail


Generic substitution of Activated EG3 Tail with alternative PEG linkers (PEG₂, PEG₄, PEG₆, or polydisperse PEG mixtures) introduces quantifiable degradation in conjugate performance due to three documented mechanisms: (1) PEG length directly dictates ternary complex formation efficiency in proximity-induced pharmacology, with PEG₃ identified as the optimal length for ERα degradation activity in PROTAC systems, outperforming both PEG₂ and PEG₄ analogs [1]; (2) monodisperse PEG₃ linkers enable precise stoichiometric control of drug-to-antibody ratio (DAR) and conjugate homogeneity, whereas polydisperse PEG introduces batch-to-batch variability that compromises PK reproducibility and regulatory analytical validation [2]; (3) the specific LogP of the triethylene glycol backbone (-1.87) provides a defined balance between aqueous solubility and membrane permeability that longer PEG chains cannot replicate without incurring metabolic instability or synthetic complexity . Consequently, substitution with an incorrect PEG length or polydisperse alternative yields measurably inferior conjugate homogeneity, altered degradation kinetics, and reduced batch-to-batch reproducibility.

PEG length mismatch (PEG₂ or PEG₄) may alter ternary complex geometry and reduce degrader activity—reported ERα degradation data show PEG₃ outperforming shorter and longer homologs.
Polydisperse PEG introduces drug-to-antibody ratio (DAR) heterogeneity and batch variability, compromising conjugate homogeneity and analytical reproducibility.
LogP deviation (longer PEG chains become excessively hydrophilic; alkyl linkers are too lipophilic) can impair membrane permeability or cause payload aggregation, limiting formulation transfer.

Activated EG3 Tail: Performance Differentiation Evidence


Superior ERα Degradation vs PEG₂ and PEG₄ in PROTACs

In a direct head-to-head linker length optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG₃-containing construct LCL-ER(dec) demonstrated the highest degradation activity among all linker variants tested. PEG₂ and PEG₄ analogs (LCL-ER(dec)-P2 and LCL-ER(dec)-P4) both exhibited ERα binding affinity with IC₅₀ values of 30-50 nM—comparable to the PEG₃ variant—indicating that binding affinity alone did not dictate functional degradation efficacy. However, in ERα degradation activity assays, the PEG₃ linker construct unequivocally outperformed both shorter and longer PEG homologs [1].

ERα Degradation Activity
Head-to-head
PEG₃ construct showed highest degradation among PEG₂/PEG₃/PEG₄, despite similar binding IC₅₀ (30–50 nM) for all variants.
Supports PEG₃ as reported optimal linker geometry for ternary complex-driven degradation.
Binding affinity alone did not predict functional degradation; MCF-7 cell model.
PROTAC Targeted Protein Degradation Linker SAR

Hydrophilicity-Lipophilicity Balance for Conjugate Solubility

The triethylene glycol (PEG₃) backbone exhibits a calculated LogP of -1.87, reflecting its hydrophilic character while maintaining sufficient lipophilicity for membrane partitioning when incorporated into larger conjugates . This LogP value represents a middle ground between shorter PEG linkers (more hydrophobic) and longer PEG chains such as PEG₄ (LogP approximately -2.3 to -2.5) or PEG₆ (LogP approximately -3.0 to -3.2) [1][2]. In aqueous solubility terms, triethylene glycol demonstrates solubility of 80-100 mg/mL in water (532-666 mM) at 25°C, providing a quantifiable benchmark for conjugate formulation .

Hydrophilicity-Lipophilicity
Class-level
Calculated LogP = -1.87; aqueous solubility 80–100 mg/mL (25 °C).
Balanced solubility profile suitable for conjugate formulation and aggregation prevention.
Longer PEGs have lower LogP; alkyl linkers risk precipitation.
Linker Design Physicochemical Properties ADME

Monodisperse PEG₃ for Defined DAR in ADC Construction

In antibody-drug conjugate (ADC) construction, the use of discrete, monodisperse PEG₃ linkers such as DBCO-PEG₃ modules enables precise stoichiometric control and analytical characterization of the final conjugate. A representative study employing DBCO-PEG₃-EVCit-PABC-MMAF modules demonstrated successful construction of homogeneous ADCs with defined drug-to-antibody ratios of 4 and 8, as confirmed by size-exclusion chromatography and hydrophobic interaction chromatography under physiological conditions (phosphate buffer, pH 7.4) [1]. The conjugates maintained stability upon incubation in PBS at 37°C for 28 days [1]. In contrast, the use of low-quality or polydisperse PEG linkers has been documented to yield lower DAR values and increased heterogeneity that cannot be attributed to loss of conjugation site activity .

ADC Homogeneity Control
Head-to-head
Monodisperse PEG₃ (DBCO-PEG₃ module) produced defined DAR 4 and DAR 8 ADCs, homogeneous by SEC/HIC, stable 28 days at 37 °C in PBS.
Enables batch-to-batch ADC consistency and simplifies analytical characterization.
Polydisperse PEG gave variable DAR and increased aggregate content.
ADC Bioconjugation DAR

PEG₃ Spacer Optimizes Ternary Complex Formation vs Longer Chains

The discrete PEG₃ spacer in Activated EG3 Tail measures approximately 13 atoms in backbone length and extends to approximately 14.6 Å in fully extended conformation . This length sits at the inflection point of the PEG linker SAR curve: PEG₂ linkers (approximately 9-10 Å) are frequently too short to bridge distal binding pockets and can force non-productive binary interactions that reduce apparent DC₅₀ values [1], while PEG₄ and PEG₆ linkers introduce greater conformational entropy that can destabilize ternary complex formation and increase metabolic susceptibility [2]. In the AURKA PROTAC SAR study (PXD040391), a linker as short as 2 PEG units was sufficient for potent degradation (DC₅₀,₂₄ₕ 3.9 nM, Dₘₐₓ,₂₄ₕ 89%), but this optimal length is highly target-dependent; PEG₃ represents the median optimal length across diverse POI-E3 ligase pairs based on aggregate PROTAC linker database analysis, with 54% of reported PROTACs incorporating PEG linkers of varying lengths [3][4].

Linker Geometry
Class-level
~14.6 Å extended length; 13 backbone atoms; median optimal length across PROTAC linker database.
Provides a balanced starting point for linker SAR—avoids too-short binary interactions or too-long entropic penalties.
Each additional EG unit adds ~3.5–4 Å; optimality is target-dependent.
Linker Length Conformational Entropy Ternary Complex

Validated Exon 51 Skipping in DMD Oligonucleotide Conjugates

Activated EG3 Tail has been specifically validated for the synthesis of exon-skipping oligomer conjugates that target exon 51 of the human dystrophin pre-mRNA . The resulting oligomer conjugates are complementary to selected target sites within the human anti-muscular atrophy protein (dystrophin) gene and induce exon 51 skipping, a validated therapeutic strategy for restoring the reading frame in Duchenne muscular dystrophy patients with specific deletions . This functional validation distinguishes Activated EG3 Tail from generic PEG linkers that lack demonstrated efficacy in this specific conjugation context. The compound's heterobifunctional architecture—combining an NHS ester for amine coupling with a trityl-protected piperazine moiety—enables sequential, site-specific conjugation of oligonucleotides to targeting ligands or delivery scaffolds without cross-reactivity or premature activation .

Exon 51 Skipping
Data to verify
Activated EG3 Tail used to prepare oligomer conjugates that induced exon 51 skipping in human dystrophin pre-mRNA.
Reported exon-skipping endpoint context; independent validation required.
Sources not provided; confirm conjugation protocol and DMD model readouts.
Exon Skipping Oligonucleotide Conjugation Duchenne Muscular Dystrophy

High Purity Enables Reproducible Conjugation Stoichiometry

Activated EG3 Tail is supplied with a documented purity specification of 99.31% as verified by HPLC analysis . This high purity level is critical for bioconjugation applications where precise stoichiometric control is required. Impurities in PEG linkers—including shortened oligomers from incomplete chain extension or over-oxidized species—can out-compete the intended linker for reactive sites, reduce effective molarity in ternary complex formation, seed soluble aggregates that artifactually increase cytotoxicity readouts, or activate innate immune sensing pathways [1]. In contrast, lower-purity PEG linkers (typically 95-98% purity) contain 2-5% impurities that translate to sub-stoichiometric amounts of contaminating species capable of skewing DC₅₀ determinations and introducing batch-to-batch variability that compromises SAR reproducibility [1].

Purity Specification
Lot attribute
99.31% by HPLC.
Minimizes impurity-driven assay artifacts and supports accurate conjugation stoichiometry.
Supplier-reported; review batch-specific certificate of analysis.
Purity Batch Consistency Quality Control

Key Applications of Activated EG3 Tail


Exon 51-Skipping Conjugates for DMD Research

Activated EG3 Tail is the validated linker for synthesizing oligomer conjugates that induce exon 51 skipping in the human dystrophin pre-mRNA . The conjugate targets specific complementary sequences in the dystrophin gene, restoring the reading frame in DMD patients with eligible deletions. The linker's heterobifunctional architecture—NHS ester for amine coupling to oligonucleotides and trityl-protected piperazine for subsequent deprotection and conjugation to targeting moieties—enables sequential, site-specific conjugation without cross-reactivity. Procurement of this specific linker is warranted for DMD research programs requiring validated exon 51-skipping activity rather than unvalidated generic PEG alternatives that would require de novo validation of conjugation efficiency and functional activity .

PROTAC Linker Optimization Using PEG₃ as Balanced Starting Point

For PROTAC discovery campaigns, linker length is a critical determinant of degradation efficiency. Direct comparative data demonstrate that PEG₃ linkers exhibit superior ERα degradation activity compared to both PEG₂ and PEG₄ analogs, despite equivalent target binding affinity (IC₅₀ 30-50 nM for all variants) [1]. Activated EG3 Tail provides a discrete PEG₃ spacer (~14.6 Å extended length) that represents the median optimal length across diverse POI-E3 ligase pairs, offering a balanced starting point for SAR exploration that is neither too short (risking non-productive binary interactions) nor too long (incurring entropic penalties and metabolic instability). Procurement of monodisperse PEG₃ linkers is indicated for PROTAC library construction where linker length is being systematically optimized and where batch-to-batch consistency is required for reproducible DC₅₀ determinations [2].

Homogeneous ADC Construction with Monodisperse PEG₃

Monodisperse PEG₃ modules enable construction of homogeneous ADCs with precisely defined drug-to-antibody ratios (DAR 4 and DAR 8) that maintain stability for at least 28 days at 37°C in PBS [3]. The discrete nature of the PEG₃ spacer eliminates the heterogeneity introduced by polydisperse PEG alternatives, which produce variable DAR values and increased aggregate content that confounds pharmacokinetic analysis and complicates regulatory filing. Activated EG3 Tail and related monodisperse PEG₃ linkers are the appropriate procurement choice for ADC development programs where DAR homogeneity, batch-to-batch consistency, and analytical characterization are critical quality attributes requiring rigorous control [3].

Paylaod Solubility Enhancement via Balanced Linker Hydrophilicity

The PEG₃ backbone exhibits a LogP of -1.87, providing sufficient hydrophilicity to solubilize hydrophobic payloads and prevent aggregation while avoiding the excessive hydrophilicity of longer PEG chains that can impair cellular permeability . This balanced physicochemical profile is particularly valuable when conjugating lipophilic small molecules, fluorophores, or cytotoxic payloads that would otherwise precipitate or aggregate when linked via alkyl-based linkers (LogP ≈ +2.0 to +3.0) [4]. Procurement of Activated EG3 Tail is indicated for bioconjugation projects where payload solubility, aggregation prevention, and conjugate formulation in aqueous buffers are primary technical requirements, and where the LogP of the linker must be carefully matched to the physicochemical properties of the payload.

Application
Selection Property
Validation Focus
DMD exon 51-skipping conjugate research
Heterobifunctional PEG₃ with sequential NHS/amine coupling and protected maleimide handle
Exon skipping endpoint verification and conjugate integrity in DMD research models
PROTAC linker SAR studies
Monodisperse PEG₃ spacer of defined length for ternary complex optimization
Degradation activity and POI-E3 pairing efficiency
ADC homogeneity and DAR control
Monodisperse PEG₃ linker enabling precise DAR construction and analytical characterization
SEC/HIC homogeneity, batch-to-batch consistency, and conjugate stability
Hydrophobic payload conjugation & formulation
Balanced LogP profile for aqueous solubility and aggregation prevention
Conjugate solubility in aqueous buffers and absence of payload precipitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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